molecular formula C13H15FN6 B2376549 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine CAS No. 2380168-16-9

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine

Cat. No.: B2376549
CAS No.: 2380168-16-9
M. Wt: 274.303
InChI Key: MYEVUQXROAUWBS-UHFFFAOYSA-N
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Description

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine is a synthetic organic compound with the molecular formula C13H15FN6 This compound is characterized by the presence of a fluoropyrimidine moiety linked to a piperazine ring, which is further connected to a methylpyrimidine group

Preparation Methods

The synthesis of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperazine intermediates. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluoropyrimidine moiety to its corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety can inhibit specific enzymatic pathways by binding to the active site of enzymes, thereby blocking their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN6/c1-10-6-15-8-17-12(10)19-2-4-20(5-3-19)13-11(14)7-16-9-18-13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEVUQXROAUWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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